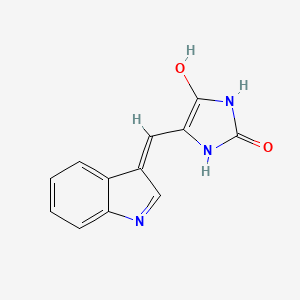

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione

Descripción general

Descripción

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol. It is a marine-derived natural product found in the coral species Leptopsammia pruvoti . This compound is known for its unique structure, which combines an indole moiety with an imidazolidine-2,4-dione ring, making it an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with hydantoin under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Cancer Treatment

Radiosensitization Activity

Recent studies have shown that derivatives of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can act as radiosensitizers. A series of analogs were synthesized and evaluated for their ability to enhance the effects of radiation therapy on cancer cells. Notably, compounds such as 5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones demonstrated significant radiosensitization activity against the HT-29 colorectal cancer cell line. Three specific analogs (10a, 10b, and 10c) were identified as the most potent agents in this regard, suggesting their potential role in improving the efficacy of radiotherapy for cancer patients .

Anti-Proliferative Effects

In addition to radiosensitization, these compounds have been tested for their anti-proliferative effects against various cancer cell lines. For instance, substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs exhibited IC50 values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil when tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cell lines (A549 and H460). This indicates their potential as effective anti-cancer agents .

Anti-Parasitic Activity

Trypanocidal Properties

The compound has also been investigated for its anti-parasitic properties, specifically against Trypanosoma cruzi, the causative agent of Chagas disease. Research has indicated that certain imidazolidine derivatives exhibit significant trypanocidal activity. For example, a study highlighted the structural modifications leading to enhanced efficacy against T. cruzi, with specific emphasis on the pharmacological potential of these compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Studies have demonstrated that varying substituents on the indole and imidazolidine rings can significantly influence both anti-cancer and anti-parasitic activities. For instance:

- Electron-withdrawing groups tend to enhance biological activity.

- The spatial arrangement of substituents affects binding affinity to biological targets.

Data Summary Table

| Application Area | Compound Derivative | Activity Type | Key Findings |

|---|---|---|---|

| Cancer Treatment | 5-((N-benzyl-1H-indol-3-yl)methylene) | Radiosensitizer | Potent agents identified (10a, 10b, 10c) |

| imidazolidine-2,4-dione | Anti-proliferative | IC50 values lower than 5-fluorouracil | |

| Anti-Parasitic Activity | Various imidazolidine derivatives | Trypanocidal | Significant activity against T. cruzi |

Mecanismo De Acción

The mechanism of action of 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

Hydantoins: Compounds with a similar imidazolidine-2,4-dione ring structure.

Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carboxaldehyde and indole-3-acetic acid.

Uniqueness

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is unique due to its combination of the indole and imidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione, also referred to by its IUPAC name (Z)-5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 1.99 | 3.98 |

| Micrococcus flavus | 1.99 | 3.98 |

| Escherichia coli | 3.69 | 7.38 |

| Salmonella typhimurium | 3.69 | 7.38 |

The compound exhibited a minimum inhibitory concentration (MIC) of approximately 1.99 μM against Staphylococcus aureus and Micrococcus flavus, indicating potent antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The efficacy was evaluated through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays.

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (μM) | MFC (μM) |

|---|---|---|

| Candida albicans | 2.31 | 3.67 |

| Aspergillus niger | 4.00 | 8.01 |

The most potent antifungal activity was recorded with MIC values as low as 2.31 μM against Candida albicans, suggesting that this compound could be a valuable candidate for antifungal drug development .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by disrupting tubulin assembly, which is crucial for cell division.

Table 3: Cytotoxic Activity Data

| Cell Line | GI50 (μM) |

|---|---|

| HT-29 Colon Cancer Cells | 0.21 |

| MCF-7 Breast Cancer Cells | 0.50 |

These results indicate that the compound effectively induces cell cycle arrest in the G2/M phase, a characteristic feature of tubulin inhibitors .

The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets:

- Tubulin Assembly Inhibition : The compound binds to tubulin, preventing its polymerization and thereby inhibiting mitosis.

- DNA Binding : It exhibits DNA-binding capabilities, which may contribute to its anticancer effects by interfering with DNA replication and transcription processes .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- A study involving the treatment of human cancer cell lines demonstrated significant apoptosis induction when treated with varying concentrations of the compound.

- Another investigation revealed that co-administration with other chemotherapeutics enhanced its efficacy, suggesting potential for combination therapy in cancer treatment.

Propiedades

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTNARRBWGUBEI-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)N3)O)/C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347257 | |

| Record name | (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-33-2 | |

| Record name | (5E)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.